molecular formula C13H12N4O2S B5175729 5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione

5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione

Cat. No.: B5175729
M. Wt: 288.33 g/mol
InChI Key: DKKMYKGCTDPIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiroheterocycles, which are characterized by their spiro-connected ring systems. The presence of multiple heteroatoms (nitrogen and sulfur) in its structure makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Chemical Reactions Analysis

5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring system.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple heteroatoms allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione include other spiroheterocycles such as thioxo-tetraazaspiro[4.4]nonenones and arylidenethiohydantoins . These compounds share structural similarities but differ in the specific arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific combination of heteroatoms and ring systems, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-6-11(18)14-10-9-7-4-2-3-5-8(7)20-12(9)15-13(19)17(10)16-6/h2-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKMYKGCTDPIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3C4=C(CCCC4)SC3=NC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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